5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is a type of α-aminoazaheterocycle . These types of compounds are the focus of significant investigations due to their key role in diverse biological and physiological processes . The compound crystallizes in the orthorhombic space group, Pca2 1, with two independent molecules (A and B) in the unit cell .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is C10H5Cl3N4 . It crystallizes in the orthorhombic space group, Pca2 1, with two independent molecules (A and B) in the unit cell, and cell parameters a = 12.9035(2), b = 14.3155(2), c = 12.8187(2)Å, α = β = γ = 90.0°, Z = 8 .Chemical Reactions Analysis
The compound “5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile” is a type of α-aminoazaheterocycle . These types of compounds are often used as synthetic precursors in multicomponent reactions (MCRs) .Scientific Research Applications
Crystal Structure Analysis
Research conducted on the crystal structure of 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile revealed its crystallization in the orthorhombic space group with two independent molecules in the unit cell. The dihedral angle between the trichlorophenyl and pyrazole groups is noted, with intermolecular hydrogen bonding N-H…N interactions influencing this angle (Jasinski et al., 2008).
Molecular Structure and Interactions
Another study focused on a similar compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, highlights the intermolecular N-H…N and C-H…Cl interactions stabilizing its crystal structure (Fathima et al., 2014).
Electronic Properties and Spectral Enhancement
A 2022 study on a fluoropyrazolecarbonitrile derivative, related to 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, assessed its electronic properties and interaction with fullerene molecules. The research covered aspects like active sites, biological activities, and the enhancement of Raman activity when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).
Synthesis Techniques
A novel synthesis approach using alumina–silica-supported MnO2 as a recyclable catalyst in water for 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed. This method yielded 86–96% of the target compounds (Poonam & Singh, 2019).
Applications in Corrosion Inhibition
Pyranopyrazole derivatives, including compounds similar to 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, were studied for their corrosion inhibition performance on mild steel in HCl solution. These derivatives showed high inhibition efficiency and mixed-type inhibitor behavior (Yadav et al., 2016).
Reaction Mechanism Study
Research into the reaction mechanism of a similar compound with unsaturated carbonyl compounds was conducted, providing insights into the structural and chemical reactivity aspects (Liu et al., 2013).
properties
IUPAC Name |
5-amino-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N4/c11-6-1-7(12)9(8(13)2-6)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVSDPGXTLGTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)C#N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373422 | |
Record name | 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
79002-96-3 | |
Record name | 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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